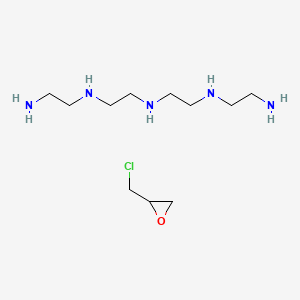
Alseroxylon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alseroxylon is a bile acid sequestrant used primarily to lower blood cholesterol levels, specifically low-density lipoprotein cholesterol. It is also employed to reduce stool volume and frequency, and in the treatment of chronic diarrhea . This compound works by binding to bile acids in the gut, preventing their reabsorption and promoting their excretion, which in turn lowers cholesterol levels in the blood .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alseroxylon is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin . The reaction involves mixing diethylenetriamine with epichlorohydrin under controlled conditions to form a high molecular weight copolymer. The reaction is typically carried out in an aqueous medium with the pH maintained between 6.0 and 7.5 .
Industrial Production Methods: In industrial settings, the production of colestipol involves large-scale polymerization reactors where diethylenetriamine and epichlorohydrin are combined. The resulting copolymer is then purified, dried, and processed into various dosage forms such as granules and tablets .
Analyse Chemischer Reaktionen
Types of Reactions: Alseroxylon primarily undergoes ion-exchange reactions due to its anion-exchange resin properties . It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions: The ion-exchange reactions involve bile acids as the primary reagents. These reactions occur in the gastrointestinal tract where colestipol binds to bile acids, forming insoluble complexes that are excreted in the feces .
Major Products Formed: The major product formed from the reaction of colestipol with bile acids is an insoluble bile acid-colestipol complex that is excreted from the body .
Wissenschaftliche Forschungsanwendungen
Alseroxylon has several scientific research applications across various fields:
Chemistry: this compound is studied for its ion-exchange properties and its ability to form complexes with bile acids.
Biology: Research focuses on its role in lipid metabolism and its effects on cholesterol levels.
Medicine: this compound is used to treat hypercholesterolemia and chronic diarrhea.
Wirkmechanismus
Alseroxylon exerts its effects by binding to bile acids in the intestine, forming an insoluble complex that is excreted in the feces . This process reduces the reabsorption of bile acids, leading to increased synthesis of new bile acids from cholesterol in the liver. As a result, liver cholesterol levels decrease, which in turn increases the expression of low-density lipoprotein receptors and lowers low-density lipoprotein cholesterol levels in the blood .
Vergleich Mit ähnlichen Verbindungen
Cholestyramine: Another bile acid sequestrant with similar properties and uses.
Colesevelam: A newer bile acid sequestrant with improved tolerability and fewer gastrointestinal side effects.
Comparison: Alseroxylon, cholestyramine, and colesevelam all function as bile acid sequestrants, but colestipol is unique in its specific polymer structure and its particular balance of efficacy and side effects . While cholestyramine is known for its strong binding capacity, it often causes gastrointestinal discomfort. Colesevelam, on the other hand, is better tolerated but may be less effective in some patients .
Eigenschaften
CAS-Nummer |
8001-95-4 |
|---|---|
Molekularformel |
C11H28ClN5O |
Molekulargewicht |
281.83 g/mol |
IUPAC-Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |
InChI-Schlüssel |
GMRWGQCZJGVHKL-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(CNCCNCCNCCN)N |
Kanonische SMILES |
C1C(O1)CCl.C(CNCCNCCNCCN)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
50925-79-6 26658-42-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Colestid Colestipol Colestipol HCl Colestipol Hydrochloride HCl, Colestipol Hydrochloride, Colestipol U 26,597 A U-26,597 A U26,597 A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















